Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid
Overview
Description
“Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid” is a chemical compound with the CAS Number: 1354949-56-6 . It is a sulfuric acid compound with 4-(2-methoxyphenyl)-1-piperazinecarboximidamide . It is used in scientific research and contributes to advancements in various fields, including medicine, materials science, and environmental studies.
Molecular Structure Analysis
The molecular weight of this compound is 566.68 . The InChI code is 1S/2C12H18N4O.H2O4S/c21-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h22-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) .It has a covalently-bonded unit count of 3, a heavy atom count of 39, a hydrogen bond acceptor count of 10, and a hydrogen bond donor count of 6 .
Scientific Research Applications
DNA Interaction and Cellular Applications
The compound under discussion shares structural similarities with known DNA minor groove binders, such as Hoechst 33258, which is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding property has been exploited in various scientific applications including fluorescent DNA staining, chromosome and nuclear staining, and analysis of nuclear DNA content values via flow cytometry. These applications are crucial in plant cell biology, providing a foundation for rational drug design, and serving as a model system to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antitumor Activity
Compounds structurally related to Bis(4-(2-methoxyphenyl)piperazine-1-carboximidamide); sulfuric acid, particularly imidazole derivatives, have shown potential in antitumor activity. These include bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, highlighting the relevance of such structures in the search for new antitumor drugs and synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Metabolic and Disposition Studies
Arylpiperazine derivatives, which are structurally related, have been extensively studied for their metabolism and disposition, especially in the context of treatments for depression, psychosis, or anxiety. The metabolic pathways, including N-dealkylation and the role of CYP3A4 and CYP2D6 enzymes, provide insights into the disposition of such compounds in the body. This knowledge is pivotal for understanding the pharmacological actions and therapeutic potential of these derivatives (Caccia, 2007).
Potential as Antineoplastic Agents
A novel series of compounds, sharing functional groups with the chemical , have been explored for their cytotoxic properties against cancer cells. These studies underline the importance of structural elements in designing molecules with tumour-selective toxicity and as modulators of multi-drug resistance. Such research points to the potential of these compounds in antineoplastic therapy and necessitates further investigation into their modes of action and therapeutic efficacy (Hossain, Enci, Dimmock, & Das, 2020).
Endocrine Disruption and Environmental Concerns
Research has also pointed towards the potential endocrine-disrupting effects of compounds similar to this compound, such as Bisphenol A (BPA). These studies raise concerns about the environmental and health impacts of such chemicals, particularly regarding their interference with the hormonal system and implications for diseases like type 2 diabetes mellitus and infertility (Provvisiero et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-(2-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H18N4O.H2O4S/c2*1-17-11-5-3-2-4-10(11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2*2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITGFRZZYOWMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=N)N.COC1=CC=CC=C1N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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